Dynamin IN-1

Catalog No.
S3214931
CAS No.
1345853-50-0
M.F
C23H24N2O
M. Wt
344.458
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dynamin IN-1

CAS Number

1345853-50-0

Product Name

Dynamin IN-1

IUPAC Name

1-carbazol-9-yl-3-[(4-methylphenyl)methylamino]propan-2-ol

Molecular Formula

C23H24N2O

Molecular Weight

344.458

InChI

InChI=1S/C23H24N2O/c1-17-10-12-18(13-11-17)14-24-15-19(26)16-25-22-8-4-2-6-20(22)21-7-3-5-9-23(21)25/h2-13,19,24,26H,14-16H2,1H3

InChI Key

ZIWXMTLLUDXGNQ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CNCC(CN2C3=CC=CC=C3C4=CC=CC=C42)O

solubility

not available

Dynamin IN-1 is a small molecule inhibitor specifically targeting dynamin proteins, which are large GTPases critical for membrane fission during endocytosis. Dynamin proteins, particularly dynamin 1, play a pivotal role in the scission of vesicles from the plasma membrane, facilitating the internalization of various cellular materials. The compound Dynamin IN-1 has been developed to selectively inhibit dynamin's GTPase activity, thereby affecting its function in vesicle trafficking and cellular processes such as synaptic transmission and receptor recycling.

Dynamin IN-1 acts primarily through inhibition of the GTPase activity of dynamin proteins. The mechanism involves binding to the GTPase domain of dynamin, preventing the hydrolysis of guanosine triphosphate (GTP) to guanosine diphosphate (GDP). This inhibition disrupts the conformational changes required for dynamin to polymerize and form the helical collar around budding vesicles, ultimately blocking membrane scission.

The general reaction can be summarized as follows:

Dynamin+GTPDynamin IN 1InhibitionDynamin GTP complex\text{Dynamin}+\text{GTP}\xrightleftharpoons[\text{Dynamin IN 1}]{\text{Inhibition}}\text{Dynamin GTP complex}

Where the presence of Dynamin IN-1 prevents the conversion of GTP to GDP, thus hindering the normal function of dynamin.

Dynamin IN-1 has been shown to significantly impact various biological processes by inhibiting dynamin-mediated endocytosis. Studies have demonstrated that this compound can reduce synaptic vesicle endocytosis in neuronal cells, leading to impaired neurotransmission. Additionally, it affects clathrin-mediated endocytosis by stabilizing clathrin-coated pits and preventing their maturation into vesicles.

Research indicates that treatment with Dynamin IN-1 results in altered cellular uptake mechanisms, affecting processes such as receptor internalization and nutrient absorption. The biological implications extend to potential therapeutic applications in conditions where modulation of endocytosis is beneficial.

The synthesis of Dynamin IN-1 typically involves multi-step organic synthesis techniques. While specific synthetic routes may vary, a general approach includes:

  • Starting Materials: Selection of appropriate precursors based on desired functional groups.
  • Reactions: Utilizing reactions such as amide coupling, alkylation, or cyclization to construct the core structure.
  • Purification: Employing chromatographic techniques (e.g., high-performance liquid chromatography) to isolate and purify the final product.
  • Characterization: Confirming the structure through nuclear magnetic resonance spectroscopy and mass spectrometry.

Dynamin IN-1 has several applications in research and potential therapeutic areas:

  • Neuroscience Research: Used to study synaptic transmission and endocytic pathways in neurons.
  • Cancer Research: Investigating its role in cancer cell proliferation and metastasis by modulating endocytic pathways.
  • Drug Delivery: Exploring its potential in enhancing drug delivery systems by targeting specific cellular uptake mechanisms.

Interaction studies involving Dynamin IN-1 focus on its binding affinity and specificity towards dynamin proteins. Techniques such as surface plasmon resonance and isothermal titration calorimetry have been employed to characterize these interactions quantitatively. Results indicate that Dynamin IN-1 exhibits high specificity for dynamin 1 over other GTPases, underscoring its potential as a selective inhibitor.

Furthermore, studies have shown that co-treatment with Dynamin IN-1 alters the dynamics of clathrin-coated vesicle formation, providing insights into its mechanistic role in cellular trafficking.

Several compounds exhibit similar mechanisms or target dynamin or related proteins. Below is a comparison highlighting their uniqueness:

CompoundMechanism of ActionUnique Features
DynasoreInhibits dynamin's GTPase activityNon-specific; affects multiple GTPases
MiTMABInhibits dynamins by disrupting oligomerizationTargets multiple isoforms; broader effects
CCG-203971Inhibits clathrin-mediated endocytosisMore focused on clathrin dynamics than dynamins
DynasoreNon-selective inhibition of dynaminsAffects both endocytosis and exocytosis

Dynamin IN-1 stands out due to its selective inhibition of dynamin 1 without significant effects on other GTPases or cellular processes, making it a valuable tool for studying specific pathways involved in endocytosis.

Investigation of Clathrin-Mediated Endocytosis Pathways

Dynamin IN-1 has emerged as an indispensable tool for dissecting the molecular mechanisms underlying clathrin-mediated endocytosis (CME), the primary pathway for cellular uptake of nutrients, growth factors, and membrane proteins [1] [2]. The compound's inhibitory effects on dynamin GTPase activity have enabled researchers to precisely define the temporal and spatial requirements for dynamin function during vesicle formation.
The investigation of clathrin-mediated endocytosis using dynamin inhibitors has revealed the dual role of dynamin in this process [2]. During the early stages of CME, dynamin functions as a regulatory GTPase that monitors the fidelity of clathrin-coated pit maturation. This early function depends on the protein's basal GTPase activity and ensures proper coat assembly, cargo capture, and membrane curvature formation [2]. Subsequently, during the late stages of vesicle formation, dynamin self-assembles into helical collars around the necks of deeply invaginated clathrin-coated pits to catalyze membrane fission [2].

Research utilizing dynamin inhibitors has demonstrated that the protein is recruited to clathrin-coated pits in two distinct phases [3]. The first phase involves gradual accumulation that parallels clathrin coat growth, while the second phase represents a rapid burst of dynamin recruitment that coincides with membrane scission [3]. Studies using gene-edited cells expressing dynamin2-enhanced green fluorescent protein have shown that dynamin dimers serve as the preferred assembly units, with accumulation of approximately 26-40 dynamin molecules being sufficient for membrane fission [3].

The application of dynamin inhibitors has also revealed the relationship between dynamin function and actin cytoskeleton dynamics in CME. When actin filament formation is disrupted using latrunculin-B, the amount of dynamin recruited at scission sites is reduced by more than 60%, demonstrating the interconnected nature of these cellular processes [4]. This finding has significant implications for understanding how cells coordinate different aspects of the endocytic machinery.

Furthermore, dynamin inhibitor studies have elucidated the mechanistic basis of membrane fission. The protein's ability to generate torque through GTP hydrolysis-driven conformational changes has been directly visualized using high-speed atomic force microscopy [5]. These investigations have shown that dynamin helical turns undergo dynamic cycles of association and dissociation, with lateral displacement of turns correlating with membrane constriction [5].

The use of dynamin inhibitors has also provided insights into the energy requirements for membrane fission. Studies using supported bilayers with excess membrane reservoir (SUPER) templates have demonstrated that the energy barrier for dynamin-mediated fission is approximately 30-70 kBT, similar to the energy barrier for membrane fusion [6]. This finding has important implications for understanding how cells regulate membrane dynamics under different physiological conditions.

Studies of Synaptic Vesicle Recycling Mechanisms

Dynamin IN-1 has proven particularly valuable for investigating synaptic vesicle recycling mechanisms, where dynamin 1 plays a crucial role in maintaining neurotransmission at synapses [7] [1]. The compound's inhibitory effects have enabled researchers to dissect the precise contributions of dynamin to different modes of synaptic vesicle endocytosis.

Studies using dynamin inhibitors have revealed that dynamin is essential for all forms of compensatory synaptic vesicle endocytosis, including traditional clathrin-mediated endocytosis and any potential kiss-and-run events [1]. When hippocampal neurons were treated with dynasore, a specific dynamin inhibitor, endocytosis was completely and reversibly blocked while having no effect on exocytosis [1]. This finding challenged previous assumptions about dynamin-independent pathways of synaptic vesicle retrieval.

The investigation of dynamin 1 knockout mice has provided particularly striking insights into the protein's role in controlling synaptic vesicle size [7]. Remarkably, deletion of dynamin 1 increased the diameter of synaptic vesicles by 40-64% at hippocampal synapses, suggesting that dynamin 1 controls vesicle size during membrane pit formation, well before the fission step [7]. This unexpected finding has opened new avenues for understanding how synaptic vesicle dimensions are regulated and maintained.

Research using dynamin inhibitors has also elucidated the frequency-dependent nature of dynamin function in synaptic vesicle recycling. At low stimulation frequencies (5 Hz), dynamin 1 knockout showed a modest reduction in endocytosis rate to 65% of control levels, while at higher frequencies (20-40 Hz), the reduction was more severe, dropping to 33-41% of control [7]. This frequency dependence suggests that dynamin becomes increasingly important as synaptic activity intensifies.

The application of dynamin inhibitors has revealed the molecular basis of activity-dependent regulation of synaptic vesicle endocytosis. Dynamin 1 undergoes rapid dephosphorylation at serine residues 774 and 778 by the calcium-dependent phosphatase calcineurin during nerve stimulation [8]. This dephosphorylation facilitates dynamin interactions with endocytic proteins and promotes endocytosis, particularly activity-dependent bulk endocytosis [8].

Studies using dynamin inhibitors have also provided insights into the relationship between dynamin function and synaptic vesicle pool dynamics. When synapses were subjected to repeated stimulation in the presence of dynasore, there was a progressive depletion of releasable vesicles, with responses diminishing to 35% after four trials and becoming undetectable by the tenth trial [1]. This demonstrates the critical importance of dynamin-mediated recycling for maintaining synaptic transmission.

The investigation of dynamin-independent synaptic vesicle recycling pathways has also benefited from the use of dynamin inhibitors. Studies in dynamin 1 and 3 double knockout mice have revealed the existence of alternative pathways for synaptic vesicle reformation that can operate during intense synaptic activity, albeit with reduced efficiency [9] [10]. These findings have important implications for understanding synaptic plasticity and adaptation.

Tools for Membrane Trafficking Research

Dynamin IN-1 has served as a cornerstone tool for advancing membrane trafficking research, enabling scientists to dissect the complex molecular machinery involved in vesicular transport throughout the cell [11] [4]. The compound's specific inhibition of dynamin GTPase activity has provided researchers with a powerful means to study dynamin-dependent processes across various cellular compartments.
The development of sophisticated imaging techniques combined with dynamin inhibitors has revolutionized our understanding of membrane trafficking dynamics. Total internal reflection fluorescence (TIRF) microscopy, when used in conjunction with dynamin inhibitors, has enabled single-molecule detection of dynamin recruitment to endocytic sites [3]. This approach has revealed that dynamin recruitment occurs in discrete steps, with dynamin dimers as the fundamental assembly units [3].

Spinning-disk confocal microscopy calibrated for molecular counting has provided quantitative insights into dynamin function in membrane trafficking. These studies have shown that approximately 26-40 dynamin molecules are recruited during the burst phase associated with membrane fission, with this number being sufficient for vesicle release even under conditions of partial dynamin depletion [3]. Such quantitative approaches have been essential for understanding the stoichiometry of membrane fission machinery.

The use of dynamin inhibitors in combination with high-speed atomic force microscopy has enabled direct visualization of membrane remodeling events at near-molecular resolution [5]. These studies have revealed the dynamic nature of dynamin helical assemblies, showing that helical turns undergo cycles of association and dissociation during GTP hydrolysis, with constriction occurring through relative longitudinal and lateral displacements of helical turns [5].

Dynamin inhibitors have also been instrumental in developing cell-free reconstitution systems for studying membrane trafficking. The SUPER template system, which uses supported bilayers with excess membrane reservoir, has enabled real-time visualization of dynamin-mediated membrane fission [12]. These studies have shown that dynamin can catalyze membrane fission in a GTP-dependent manner, with fission occurring at the edges of dynamin-coated regions where membrane stress is highest [12].

The application of dynamin inhibitors has also advanced our understanding of the relationship between membrane trafficking and cellular signaling. Studies have shown that dysregulated clathrin-mediated endocytosis, which can be induced by dynamin inhibition, alters epidermal growth factor receptor signaling and leads to constitutive activation of protein kinase Akt [13]. This finding has highlighted the importance of proper membrane trafficking regulation for cellular homeostasis.

Dynamin inhibitors have also been valuable tools for studying intracellular membrane trafficking events. Research has shown that dynamin is not exclusively associated with endocytic structures at the plasma membrane but also plays important roles in recycling pathways from endosomes to the trans-Golgi network [11]. The use of dominant-negative dynamin mutants has revealed that dynamin is required for the vesiculation of endosome tubules involved in cation-independent mannose 6-phosphate receptor recycling [11].

The development of more sophisticated dynamin inhibitors has also contributed to membrane trafficking research. Beyond the original dynasore compound, researchers have developed various classes of dynamin inhibitors including pthaladyns, quinodyns, pyrimidyns, and dynoles, each with different mechanisms of action and selectivity profiles [14]. These diverse inhibitors have enabled more precise dissection of dynamin function in different cellular contexts.

Analysis of Dynamin-Dependent Cellular Processes

Dynamin IN-1 has been instrumental in analyzing the broad spectrum of dynamin-dependent cellular processes beyond classical endocytosis, revealing the protein's involvement in diverse cellular functions including organelle division, viral infection, and cytoskeletal regulation [15] [16]. The compound's inhibitory effects have enabled researchers to define the precise requirements for dynamin function in these varied cellular contexts.

The investigation of organelle dynamics using dynamin inhibitors has revealed the critical role of dynamin-related proteins in mitochondrial and peroxisomal fission [15]. Studies have shown that dynamin-related protein 1 (DRP1) undergoes reversible phosphorylation by multiple kinases and SUMOylation, modifications that regulate mitochondrial dynamics and cell death pathways [15]. The use of dynamin inhibitors has helped elucidate how these post-translational modifications control organelle division.

Dynamin inhibitors have also been valuable for studying viral infection mechanisms. Research using conditional dynamin knockout mouse embryonic fibroblasts has revealed that viruses exhibit different dependencies on dynamin for cellular entry [16]. Small viruses using single receptors, such as canine parvovirus, strictly depend on dynamin for infection, while larger viruses or those using multiple receptors can infect cells lacking dynamin, albeit at higher dosages [16].

The application of dynamin inhibitors has provided insights into the relationship between dynamin function and SARS-CoV-2 infection. Studies have shown that in the absence of transmembrane protease serine subtype 2 (TMPRSS2), SARS-CoV-2 infects cells predominantly through dynamin-dependent endocytosis [16]. However, when TMPRSS2 is present, the virus can bypass both dynamin-dependent and independent endocytosis, with different variants showing varying degrees of TMPRSS2 utilization [16].

Dynamin inhibitors have also been instrumental in studying the relationship between dynamin and actin cytoskeleton dynamics. Research has shown that dynamin can bundle actin filaments through interactions between its proline-rich domain and actin, with GTPase activity subsequently releasing these filaments to enable branched actin network formation [4]. This finding has revealed an important link between membrane dynamics and cytoskeletal organization.

The use of dynamin inhibitors has also contributed to understanding cellular responses to osmotic stress. Studies have shown that clathrin-coated pits are blocked at the plasma membrane by hyperosmotic shock, and that actin polymerization is required for dynamin-mediated fission under these conditions [6]. This finding has highlighted the importance of membrane tension and cytoskeletal forces in regulating endocytic processes.

Dynamin inhibitors have been valuable for studying the role of dynamin in cell division processes. Research has shown that dynamin is involved in cytokinesis, with dynamin 2 playing a role in the final stages of cell division [15]. The protein's ability to generate membrane constriction forces has been shown to be important for the final separation of daughter cells.

The investigation of dynamin function in cancer biology has also benefited from the use of dynamin inhibitors. Studies have shown that dynamin 1 is a potential mediator in cancer-related cognitive impairment, with the protein being crucial for synaptic activity, neurotransmission, and associative memory [17]. This finding has opened new avenues for understanding the relationship between cancer treatments and neurological complications.

Methodological Approaches for Endocytic Pathway Visualization

The development of methodological approaches for visualizing endocytic pathways has been greatly enhanced by the availability of dynamin inhibitors, which serve as essential tools for dissecting the temporal and spatial organization of endocytic machinery [3] [12] [5]. These approaches have enabled researchers to observe endocytic processes with unprecedented resolution and detail.

Live-cell imaging techniques combined with dynamin inhibitors have revolutionized our ability to study endocytic pathway dynamics. The use of fluorescently tagged dynamin proteins in gene-edited cells has enabled real-time visualization of dynamin recruitment to endocytic sites [3]. These studies have revealed the biphasic nature of dynamin recruitment, with an early gradual phase followed by a rapid burst phase that coincides with membrane scission [3].

Single-molecule fluorescence approaches have provided quantitative insights into dynamin function in endocytic pathways. Using total internal reflection fluorescence microscopy with single-molecule sensitivity, researchers have been able to detect the arrival of individual dynamin molecules at clathrin-coated pits [3]. These studies have shown that dynamin recruitment occurs in discrete steps, typically involving the addition of two dynamin molecules (one dimer) at a time [3].

The development of correlative light and electron microscopy approaches has enabled detailed structural analysis of dynamin function in endocytic pathways. These techniques have revealed the ultrastructural organization of dynamin assemblies and their relationship to membrane morphology during endocytosis [18]. Studies using these approaches have shown that dynamin-amphiphysin complexes form ring-shaped structures that undergo dynamic clustering during membrane fission [18].

High-speed atomic force microscopy has provided direct visualization of dynamin-mediated membrane remodeling at near-molecular resolution [5]. These studies have revealed the dynamic nature of dynamin helical assemblies, showing that helical turns undergo cycles of association and dissociation during GTP hydrolysis [5]. The technique has enabled observation of the conformational changes that drive membrane constriction and fission.

Fluorescence recovery after photobleaching (FRAP) techniques have been valuable for studying dynamin mobility and exchange dynamics during endocytosis. These studies have shown that dynamin exhibits both stable and dynamic populations on membranes, with the dynamic component being important for proper endocytic function [12]. The technique has also been used to study the kinetics of dynamin assembly and disassembly during endocytic events.

The development of optogenetic approaches has enabled precise temporal control of dynamin function in endocytic pathways. These techniques have allowed researchers to rapidly and reversibly modulate dynamin activity, providing insights into the timing requirements for dynamin function during endocytosis [19]. Such approaches have been particularly valuable for studying the relationship between dynamin function and cellular signaling pathways.

Computational modeling approaches have been integrated with experimental studies using dynamin inhibitors to provide mechanistic insights into endocytic pathway function. These models have incorporated quantitative data on dynamin recruitment, GTP hydrolysis kinetics, and membrane mechanics to predict the behavior of the endocytic machinery [20]. Such approaches have been essential for understanding how the coordinated action of multiple dynamin molecules drives membrane fission.

The use of pH-sensitive fluorescent probes has enabled real-time monitoring of vesicle formation and maturation during endocytosis. Studies using synaptopHluorin, a pH-sensitive version of synaptic vesicle proteins, have shown that dynamin inhibition leads to accumulation of proteins on the surface membrane without vesicle formation [1]. This approach has been particularly valuable for studying synaptic vesicle recycling mechanisms.

Multi-channel fluorescence imaging approaches have enabled simultaneous visualization of multiple components of the endocytic machinery. These studies have shown the temporal relationships between clathrin coat assembly, dynamin recruitment, and auxiliary protein function during endocytosis [3]. Such approaches have been essential for understanding the coordination of different aspects of the endocytic process.

XLogP3

4.1

Dates

Last modified: 07-25-2023

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